molecular formula C22H21ClN4O2S B2761475 3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1797901-55-3

3'-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B2761475
CAS RN: 1797901-55-3
M. Wt: 440.95
InChI Key: GOWMEZZOHFXNDG-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have significant impact in medicinal chemistry and material science due to their photophysical properties . They have been identified as strategic compounds for optical applications .


Synthesis Analysis

A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone . The compounds were synthesized in an overall yield of 67–93% .


Molecular Structure Analysis

The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .


Chemical Reactions Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a two-step synthesis sequence starting from the appropriate methyl ketone .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have tunable photophysical properties . They have simpler and greener synthetic methodology and their properties and stability are comparable to commercial probes such as coumarin-153, prodan and rhodamine 6G .

Scientific Research Applications

Phosphodiesterase Inhibition

Compounds with similar structures have been identified as specific inhibitors of cyclic GMP phosphodiesterase, showcasing potential for oral antihypertensive activity. This highlights their relevance in cardiovascular research and the development of treatments for hypertension (Dumaitre & Dodic, 1996).

Antibacterial Applications

Research on novel heterocyclic compounds containing a sulfonamido moiety, akin to the one , has shown significant antibacterial activity. These compounds offer promising avenues for developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Anticancer Properties

Sulfonamide and sulfinyl compound derivatives, including those related to pyrimidine structures, have been synthesized and evaluated for their antimicrobial activity. This research supports the exploration of these compounds for antimicrobial and potentially anticancer applications (Abdel-Motaal & Raslan, 2014).

Cognitive Impairment Treatment

3-Aminopyrazolo[3,4-d]pyrimidinones, a class closely related to the compound , have been explored for their inhibitory potency against phosphodiesterase 1 (PDE1). This research suggests their potential for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Synthesis and Crystallographic Studies

Studies have also focused on the synthesis and crystallographic analysis of related compounds, providing insights into their molecular structure and potential applications in material science and medicinal chemistry (Jiu-fu et al., 2015).

Mechanism of Action

While the specific mechanism of action for “3’-chloro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-[1,1’-biphenyl]-4-sulfonamide” is not available, pyrazolo[1,5-a]pyrimidines have been used in various applications such as studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications , suggesting potential future directions in this field.

properties

IUPAC Name

4-(3-chlorophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O2S/c1-16-12-22-24-14-17(15-27(22)26-16)4-3-11-25-30(28,29)21-9-7-18(8-10-21)19-5-2-6-20(23)13-19/h2,5-10,12-15,25H,3-4,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWMEZZOHFXNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNS(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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